Thermal Stability Comparison: N-Ethyl vs. N-Methyl vs. N-Propyl
N-Ethyl-O-toluenesulfonamide demonstrates an intermediate thermal stability ceiling of up to 220 °C, which is 20 °C higher than the N-methyl derivative (200 °C) but 10 °C lower than the N-propyl derivative (230 °C) . This positions the ethyl analog as the optimal choice for medium‑temperature polymer processing where methyl derivatives degrade prematurely and propyl derivatives offer unnecessary thermal overhead.
| Evidence Dimension | Thermal stability (upper processing limit) |
|---|---|
| Target Compound Data | Up to 220 °C |
| Comparator Or Baseline | N-Methyl-O-toluenesulfonamide: 200 °C; N-Propyl-O-toluenesulfonamide: 230 °C |
| Quantified Difference | +20 °C vs. N-methyl; −10 °C vs. N-propyl |
| Conditions | Vendor‑reported stability ceiling under standard polymer processing conditions |
Why This Matters
For applications requiring sustained performance at 200–220 °C (e.g., polyamide extrusion), the ethyl derivative prevents plasticizer degradation that would otherwise cause discoloration, viscosity shifts, and loss of mechanical integrity.
